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molecular formula C9H11F2N B1463448 Benzyl(2,2-difluoroethyl)amine CAS No. 1184224-96-1

Benzyl(2,2-difluoroethyl)amine

Cat. No. B1463448
M. Wt: 171.19 g/mol
InChI Key: OUSJSLQIBWQADW-UHFFFAOYSA-N
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Patent
US08450528B2

Procedure details

An amount of 1152 g (11.1 mol) of 2,2-difluoro-1-chloroethane and 403 g of benzylamine (3.695 mol) are heated in an autoclave at an internal temperature of 120° C. for 16 hours. Subsequently, 700 g of water are added and the aqueous phase is separated. The aqueous phase comprises benzylamine hydrochloride, which is converted back into free benzylamine by addition of sodium hydroxide solution. The organic phase is first distilled at standard pressure, the unreacted 2,2-difluoro-1-chloroethane being distilled off. Vacuum distillation is then again carried out (at approximately 200 mbar), the remaining traces of 2,2-difluoro-1-chloroethane being distilled off. An amount of 306 g of N-benzyl-2,2-difluoroethanamine is obtained as distillation residue with a purity of 98.9%. This corresponds to a yield of 95.6%, based on the benzylamine reacted. It is possible, by renewed distillation, to obtain N-benzyl-2,2-difluoroethanamine in a purity of greater than 99%.
Quantity
1152 g
Type
reactant
Reaction Step One
Quantity
403 g
Type
reactant
Reaction Step One
Name
Quantity
700 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:5])[CH2:3]Cl.[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[CH2:6]([NH:13][CH2:3][CH:2]([F:5])[F:1])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1152 g
Type
reactant
Smiles
FC(CCl)F
Name
Quantity
403 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
700 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
ADDITION
Type
ADDITION
Details
is converted back into free benzylamine by addition of sodium hydroxide solution
DISTILLATION
Type
DISTILLATION
Details
The organic phase is first distilled at standard pressure
DISTILLATION
Type
DISTILLATION
Details
the unreacted 2,2-difluoro-1-chloroethane being distilled off
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
the remaining traces of 2,2-difluoro-1-chloroethane being distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 306 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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